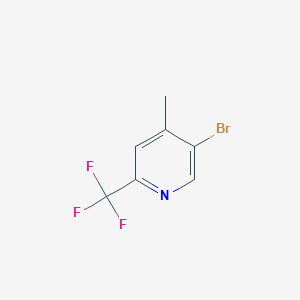

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYRALTRQVVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738405 | |

| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-51-1 | |

| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine: A Keystone Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine, CAS Number 1010422-51-1. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and its pivotal role as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the realm of targeted therapeutics.

Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized heterocyclic building block of significant interest in contemporary drug discovery. The strategic arrangement of its substituents—a reactive bromine atom, a lipophilic trifluoromethyl group, and a methyl group on a pyridine core—offers a unique combination of properties and synthetic handles.

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance key drug-like properties.[1] Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and increase binding affinity to target proteins through favorable lipophilic and electrostatic interactions. The bromine atom at the 5-position serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of diverse compound libraries.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral characteristics is fundamental for its effective use in synthesis and for quality control.

Core Molecular Data

Quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1010422-51-1 | [2][3] |

| Molecular Formula | C₇H₅BrF₃N | [2][3] |

| Molecular Weight | 240.02 g/mol | [2] |

| MDL Number | MFCD18257679 | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | Off-white to light yellow solid | [4] (analogue) |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is an expert interpretation of its key spectral data.[5][6]

The Nuclear Magnetic Resonance (NMR) spectra provide the definitive structural fingerprint of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

-

H-3 Proton: A singlet corresponding to the proton at the 3-position of the pyridine ring.

-

H-6 Proton: A singlet corresponding to the proton at the 6-position of the pyridine ring.

-

Methyl Protons (-CH₃): A singlet in the upfield region (around 2.0-2.5 ppm) corresponding to the three protons of the methyl group at the 4-position.

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. Key expected signals include:

-

C-Br (C-5): The carbon atom attached to the bromine will be significantly shifted.

-

C-CF₃ (C-2): This carbon signal will appear as a quartet due to coupling with the three fluorine atoms.

-

Pyridine Ring Carbons (C-3, C-4, C-6): These will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region.

-

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 239 and 241.[7]

-

Key Fragmentation: A common fragmentation pathway is the loss of a bromine radical, leading to a significant fragment ion. Loss of the trifluoromethyl group or components of the pyridine ring may also be observed.[8][9][10]

Infrared spectroscopy is useful for identifying the presence of key functional groups.

-

C-H Stretching: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.[11]

-

C=C and C=N Stretching: Vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ region.[12]

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.[13]

-

C-Br Stretching: This vibration occurs in the fingerprint region at lower wavenumbers.

Synthesis and Manufacturing

While multiple synthetic routes to trifluoromethylpyridines exist, a common and effective strategy involves the construction of the substituted pyridine ring followed by trifluoromethylation or the use of a trifluoromethyl-containing building block.[13][14] A plausible and efficient synthesis for this compound is outlined below.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a readily available dibrominated pyridine precursor. This approach offers good control over the regiochemistry of the final product.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar transformations.[15]

Objective: To synthesize this compound from 3,5-Dibromo-4-methyl-pyridine.

Step 1: Synthesis of 5-Bromo-4-methyl-pyridine-3-carbaldehyde

-

To a flame-dried, three-necked flask under an argon atmosphere, add 3,5-Dibromo-4-methyl-pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -100 °C using a liquid nitrogen/ether bath.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -95 °C. The selective lithiation occurs at the 3-position due to directing effects.

-

Stir the resulting solution for 15 minutes at -100 °C.

-

Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

-

Allow the reaction to warm to -78 °C and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Synthesis of this compound

-

This step would likely proceed via a nucleophilic trifluoromethylation reaction, although this is a simplification of what would be a more complex transformation likely involving oxidation and then trifluoromethylation. A more direct, albeit different, pathway might involve a cross-coupling approach on a suitable precursor.

Self-Validating System: Throughout the synthesis, reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediate and final product must be confirmed by ¹H NMR, ¹³C NMR, and MS, comparing the obtained data with established values.

Applications in Drug Discovery: A Versatile Scaffold for Cross-Coupling Reactions

The true utility of this compound lies in its capacity to serve as a versatile scaffold for palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is readily displaced, allowing for the introduction of a wide array of molecular fragments.

Caption: Key cross-coupling reactions utilizing the title compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a cornerstone for creating biaryl structures, which are prevalent in kinase inhibitors.[14][16]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

-

Add a solvent system, typically a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Causality: The choice of a phosphine-based palladium catalyst is crucial. The electron-rich phosphine ligands stabilize the Pd(0) active species and facilitate the oxidative addition step, which is the rate-limiting step for many cross-coupling reactions with electron-deficient pyridines.[16] The base is required to activate the boronic acid for transmetalation.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aminopyridine derivatives, which can act as key hydrogen bond donors in protein-ligand interactions.[2][17][18][19][20]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry Schlenk tube, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., XPhos or SPhos).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous solvent such as toluene or dioxane.

-

Heat the mixture to 80-110 °C until the reaction is complete.

-

After cooling, the reaction is quenched, worked up, and the product is purified.

Causality: Sterically hindered, electron-rich phosphine ligands (Buchwald ligands) are often necessary for the efficient coupling of amines with heteroaryl halides. These ligands promote the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[17]

Sonogashira Coupling (C-C Alkyne Bond Formation)

This reaction introduces an alkynyl moiety, a versatile functional group that can serve as a rigid linker or be further elaborated.[21][22][23][24][25]

Protocol: General Procedure for Sonogashira Coupling

-

Combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine in a suitable solvent like THF or DMF.

-

Degas the mixture.

-

Add the terminal alkyne (1.1 eq).

-

Heat the reaction, typically to 50-80 °C, and monitor its progress.

-

Upon completion, perform a standard aqueous workup and purify the product.

Causality: The Sonogashira reaction operates via a dual catalytic cycle. The palladium catalyst activates the aryl bromide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[22]

Safety and Handling

As with any active chemical reagent, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for CAS 1010422-51-1 should always be consulted, the following guidance is based on data for closely related brominated trifluoromethylpyridines.[4][17][21]

-

Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for modern organic synthesis and medicinal chemistry. Its trifluoromethyl group offers the potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, while the strategically placed bromine atom provides a reliable handle for a suite of powerful cross-coupling reactions. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers researchers to effectively leverage this compound in the rational design and synthesis of novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 4. 5-Bromo-2-fluoro-4-methyl-pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(1010422-51-1) 1H NMR spectrum [chemicalbook.com]

- 6. bldpharm.com [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. uni-saarland.de [uni-saarland.de]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the synthesis of complex molecules with significant biological and physical functionalities. Among these, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine stands out as a compound of increasing interest. The strategic placement of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring offers a rich tapestry of synthetic possibilities and modulates the physicochemical characteristics of the molecule in a nuanced manner.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that intertwines established values with the practical methodologies required for their verification. This document is structured to provide both a quick reference for essential physical constants and a detailed procedural guide for their experimental determination, ensuring scientific integrity and empowering researchers to validate these properties in their own laboratories.

Section 1: Core Physical Characteristics

A thorough understanding of a compound's physical properties is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments, its suitability for various reaction conditions, and its potential for interaction with biological systems. This section provides a summary of the known and predicted physical characteristics of this compound.

Structural and General Properties

The foundational attributes of this compound are summarized in the table below. The molecular weight is a calculated value based on its chemical formula, while the CAS number provides a unique identifier for this specific chemical substance. The SMILES string offers a machine-readable representation of the molecular structure.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 1010422-51-1 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [1][2] |

| SMILES Code | CC1=CC(=NC=C1Br)C(F)(F)F | [2] |

Thermal and Physical State Properties

| Property | Value | Notes and Citations |

| Melting Point | Data not available | The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, it is typically a sharp, well-defined temperature. |

| Boiling Point | 203 °C | This value is reported by a chemical supplier; however, it is recommended to verify this experimentally as no primary source data is available. |

| Flash Point | 76 °C | This value is reported by a chemical supplier and indicates the lowest temperature at which the vapors of the liquid will ignite in the presence of an ignition source. |

| Density | Data not available | Density is a measure of mass per unit volume. For organic compounds, it is often influenced by molecular packing in the solid state or intermolecular forces in the liquid state. |

| Physical State | Presumed to be a liquid or low-melting solid at room temperature | Based on the reported boiling point, the compound is likely a liquid at standard temperature and pressure. |

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented, a general understanding can be inferred from its structure. The presence of the polar pyridine nitrogen and the potential for hydrogen bonding suggests some solubility in polar organic solvents. Conversely, the hydrophobic trifluoromethyl group and the bromine atom may impart solubility in less polar organic solvents.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble due to potential hydrogen bonding with the pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Expected to be soluble due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): May exhibit limited solubility, influenced by the overall polarity of the molecule.

-

Water: Expected to have low solubility due to the presence of the hydrophobic trifluoromethyl and bromo substituents.

It is imperative for researchers to experimentally determine the solubility in the specific solvent system relevant to their application.

Section 2: Experimental Determination of Physical Properties

To ensure the accuracy and reliability of the physical data used in research and development, experimental verification is paramount. This section provides detailed, step-by-step protocols for the determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is a finely ground powder. If the sample is crystalline, gently crush a small amount using a mortar and pestle.

-

Take a capillary tube sealed at one end and tap the open end into the powdered sample to introduce a small amount of the compound.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Place a calibrated thermometer in the designated port of the apparatus, ensuring the bulb is level with the sample in the capillary tube.

-

-

Measurement:

-

Begin heating the block at a rapid rate (approximately 10-15 °C per minute) to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and begin heating again, this time at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement at least two more times to ensure reproducibility.

-

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

-

Multiple Measurements: Confirms the reproducibility and reliability of the determined melting point.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a characteristic property that is sensitive to changes in atmospheric pressure.

Protocol: Micro Boiling Point Determination

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

-

Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable heating liquid on a hot plate with a stirrer). The liquid in the test tube should be below the level of the heating fluid.

-

-

Measurement:

-

Begin heating the bath gently and stir continuously to ensure a uniform temperature.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly while still stirring.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Record this temperature.

-

Repeat the measurement to ensure accuracy.

-

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: Traps the vapor of the liquid, allowing for the observation of the point at which the external pressure equals the vapor pressure.

-

Slow Cooling: Ensures that the temperature reading is taken at the precise moment of equilibrium between the vapor pressure and the external pressure.

-

Stirring: Maintains a uniform temperature throughout the heating bath, preventing localized overheating and ensuring an accurate reading.

Diagram: Setup for Micro Boiling Point Determination

References

A Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and metabolic stability make them invaluable building blocks in the synthesis of novel therapeutic agents. Among these, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a compound of significant interest, combining the electronic influence of a bromine atom, the inductive effect of a methyl group, and the significant steric and electronic perturbations of a trifluoromethyl group. Understanding the precise molecular structure and electronic environment of this compound is paramount for its effective utilization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for the unambiguous structural elucidation of such complex organic molecules.[1] This guide provides an in-depth technical analysis of the ¹³C NMR data for this compound, offering insights into spectral prediction, interpretation, and the underlying principles governing the observed chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established NMR principles, substituent effects in pyridine derivatives, and computational models.[2][3][4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 148 - 152 | Quartet (q) | ³JCF ≈ 35-38 |

| C-3 | 120 - 124 | Singlet (s) | - |

| C-4 | 145 - 149 | Singlet (s) | - |

| C-5 | 118 - 122 | Singlet (s) | - |

| C-6 | 150 - 154 | Singlet (s) | - |

| -CF₃ | 120 - 124 | Quartet (q) | ¹JCF ≈ 270-278 |

| -CH₃ | 18 - 22 | Singlet (s) | - |

In-Depth Spectral Analysis and Interpretation

The predicted ¹³C NMR spectrum of this compound is a manifestation of the interplay between the pyridine core and its diverse substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally deshields the ring carbons compared to benzene.[6][7] The individual substituents further modulate the electronic environment of each carbon atom.

The Influence of Substituents: A Causality-Driven Explanation

-

Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group exerts a significant deshielding effect on the carbon to which it is attached (C-2). Furthermore, the three fluorine atoms induce characteristic splitting of the carbon signals due to C-F coupling. The carbon of the -CF₃ group itself will appear as a quartet with a large one-bond coupling constant (¹JCF) in the range of 270-278 Hz.[8][9] The C-2 carbon will also be observed as a quartet, but with a smaller three-bond coupling constant (³JCF) of approximately 35-38 Hz.[8] The presence of fluorine can make the detection of fluorinated carbons challenging due to the signal being spread across multiple lines, which can sometimes be buried in the noise.[9]

-

Bromo (-Br) Group: As an electronegative halogen, bromine is expected to have a deshielding (downfield) effect on the directly attached carbon (C-5). Its influence on the other ring carbons is more nuanced, contributing to the overall chemical shift pattern.

-

Methyl (-CH₃) Group: The methyl group is a weak electron-donating group, which typically causes a shielding (upfield) effect on the attached carbon (C-4) and other ring carbons, particularly at the ortho and para positions. The methyl carbon itself will appear in the upfield region of the spectrum.

Peak-by-Peak Assignment Rationale

-

C-2 (δ 148 - 152 ppm): This carbon is adjacent to the electronegative nitrogen and is directly bonded to the strongly electron-withdrawing trifluoromethyl group. This combination results in significant deshielding, placing its resonance at a low field. The signal is expected to be a quartet due to coupling with the three fluorine atoms.

-

C-6 (δ 150 - 154 ppm): Similar to C-2, C-6 is in the alpha position relative to the nitrogen, leading to a downfield chemical shift.

-

C-4 (δ 145 - 149 ppm): The presence of the methyl group at this position influences its chemical shift.

-

C-3 (δ 120 - 124 ppm) and C-5 (δ 118 - 122 ppm): These carbons are in the beta positions relative to the nitrogen. The C-5 carbon is directly attached to the bromine atom, which would typically cause a downfield shift. However, the interplay of all substituents determines the final positions.

-

-CF₃ (δ 120 - 124 ppm): The carbon of the trifluoromethyl group is expected to resonate in the aromatic region and will be split into a quartet by the three fluorine atoms with a characteristically large one-bond coupling constant.[9]

-

-CH₃ (δ 18 - 22 ppm): The methyl carbon will appear as a singlet in the typical upfield aliphatic region.

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Tuning and Locking: Tune the probe for the ¹³C nucleus and lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.[10]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').[10]

-

Spectral Width: Approximately 220-240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C and the signal splitting caused by fluorine.[10][11]

-

Temperature: 298 K (25 °C).

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Visualization of Key Concepts

Caption: Molecular structure of this compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Visualizer loader [nmrdb.org]

- 5. Predict 13C NMR spectra [cheminfo.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acdlabs.com [acdlabs.com]

Navigating the Fluorine Landscape: An In-depth Technical Guide to the ¹⁹F NMR Analysis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃), in particular, is a ubiquitous motif, and its unambiguous characterization is paramount. This guide provides a comprehensive, in-depth exploration of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine, a representative heterocyclic building block. We will move beyond a superficial protocol, delving into the theoretical underpinnings, practical experimental design, and nuanced spectral interpretation required for confident structural elucidation and purity assessment. This document is designed to serve as a practical, field-proven resource for researchers navigating the intricacies of fluorine NMR.

The Power of ¹⁹F NMR in Fluorinated Molecule Analysis

Fluorine-19 (¹⁹F) is an exceptionally favorable nucleus for NMR spectroscopy. It possesses a nuclear spin (I) of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% that of protons (¹H).[1] Furthermore, its 100% natural abundance means that even small quantities of a fluorinated analyte can be readily detected.[1][2]

A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm.[1] This expansive range minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially for complex molecules. The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe for detecting subtle structural and conformational changes.[2][3]

For the trifluoromethyl group in this compound, the three fluorine atoms are chemically and magnetically equivalent under normal conditions due to the rapid rotation around the C-C bond. This results in a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying initial analysis. The position of this signal provides crucial information about the electronic effects of the substituted pyridine ring.

Experimental Design: A Self-Validating Approach

The acquisition of high-quality ¹⁹F NMR data hinges on a well-designed experiment. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals.

Protocol:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common and effective choices.[4] Ensure the solvent is of high purity to avoid extraneous signals. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]

-

Concentration: Aim for a sample concentration of 5-10 mg in 0.5-0.7 mL of solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe without inducing significant line broadening due to viscosity or aggregation.

-

Internal Standard (Optional but Recommended): The inclusion of an internal standard is crucial for accurate chemical shift referencing and quantitative analysis.[6] A common standard for ¹⁹F NMR is trifluoroacetic acid (TFA), which gives a sharp singlet at approximately -75.0 ppm.[7] Add a known, small amount of the standard to the sample.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

Spectrometer Setup and Calibration

Modern NMR spectrometers offer a high degree of automation, but a clear understanding of the key acquisition parameters is essential for optimizing data quality.

Table 1: Key Acquisition Parameters for ¹⁹F NMR of this compound

| Parameter | Recommended Value | Rationale |

| Observe Frequency | Spectrometer Dependent (e.g., 470 MHz on a 500 MHz instrument) | The specific Larmor frequency for ¹⁹F at the given magnetic field strength. |

| Spectral Width | -50 to -80 ppm | This range comfortably encompasses the expected chemical shift of the CF₃ group on a pyridine ring.[1][4] |

| Acquisition Time (at) | 2-4 seconds | A longer acquisition time leads to higher digital resolution, allowing for the clear distinction of fine couplings. |

| Relaxation Delay (d1) | 5-7 times T₁ | ¹⁹F nuclei can have long T₁ relaxation times.[8][9] A sufficient delay ensures the magnetization returns to equilibrium between scans, crucial for accurate quantification. A delay of 20-35 seconds is often used in quantitative studies.[8] |

| Pulse Width (p1) | Calibrated 90° pulse | A calibrated pulse ensures maximum signal intensity for a single scan. |

| Number of Scans (ns) | 8-16 | This is typically sufficient for a moderately concentrated sample to achieve an excellent signal-to-noise ratio. |

| Proton Decoupling | Inverse-gated | To simplify the spectrum to a sharp singlet by removing ¹H-¹⁹F couplings and to avoid the Nuclear Overhauser Effect (NOE) for accurate quantification.[8][10] |

Experimental Workflow Diagram:

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. learning.sepscience.com [learning.sepscience.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 1010422-51-1)

Section 1: Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest to the pharmaceutical and chemical synthesis sectors. The document details its core chemical structure, physicochemical properties, spectroscopic signature, and strategic importance as a versatile building block. Emphasis is placed on its reactivity, particularly the utility of the bromine atom as a synthetic handle for advanced molecular construction via cross-coupling reactions. Detailed protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective application.

Section 2: Molecular Overview and Physicochemical Properties

This compound is a substituted pyridine featuring three key functional groups that dictate its chemical behavior: the electron-deficient pyridine ring, an electron-withdrawing trifluoromethyl group at the 2-position, and a bromine atom at the 5-position, which serves as a primary site for chemical modification.

Chemical Structure

The structural arrangement of the substituents on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The compound is typically a liquid under standard conditions and requires careful handling due to its potential hazards.

| Property | Value | Source |

| CAS Number | 1010422-51-1 | [1][2] |

| Molecular Formula | C₇H₅BrF₃N | [2] |

| Molecular Weight | 240.02 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 203°C at 760 mmHg | |

| Flash Point | 76°C | |

| InChI Key | MIJYRALTRQVVAF-UHFFFAOYSA-N |

| Safety Information | Details | Source |

| Signal Word | Warning | |

| Pictograms | GHS07 (Harmful) | |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | |

| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Section 3: The Trifluoromethylpyridine Scaffold: A Cornerstone in Medicinal Chemistry

The strategic value of this compound in drug discovery stems from the synergistic contributions of its constituent parts.

-

Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[3] Its high electronegativity and lipophilicity can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.[3]

-

Pyridine Core: The pyridine ring is a privileged scaffold, frequently found in biologically active compounds and approved pharmaceuticals.[3] It can engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

Bromo Substituent (-Br): The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile construction of complex molecular architectures.[3][4][5]

This combination makes the molecule an ideal starting point for library synthesis and lead optimization campaigns, particularly in the development of kinase inhibitors and other targeted therapies.[6][7]

Section 4: Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this exact isomer are proprietary, a competent chemist can predict the key features based on its structure and data from analogous compounds.[8]

| Spectroscopy | Expected Features |

| ¹H NMR | - Two singlets in the aromatic region (approx. 7.5-8.8 ppm) corresponding to the two protons on the pyridine ring. - A singlet in the aliphatic region (approx. 2.2-2.6 ppm) for the methyl group protons. The exact shifts will be influenced by the electronic effects of the bromo and trifluoromethyl groups. |

| ¹³C NMR | - Resonances for the five distinct pyridine ring carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. - A resonance for the methyl carbon. |

| ¹⁹F NMR | - A sharp singlet around -60 to -70 ppm, characteristic of a pyridine-2-yl-CF₃ group.[9] This is a definitive test for the presence and electronic environment of the trifluoromethyl group. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. |

Section 5: Synthetic Strategies and Methodologies

The synthesis of substituted trifluoromethylpyridines can be approached in several ways, typically involving either the construction of the pyridine ring with the trifluoromethyl group already present or the introduction of the -CF₃ group onto a pre-existing pyridine scaffold.[10] A plausible retrosynthetic approach for this compound is outlined below.

Retrosynthetic Analysis Workflow

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol: Bromination

This protocol details the final, critical step: the regioselective bromination of a precursor. The choice of brominating agent and reaction conditions is paramount to achieving the desired 5-bromo isomer.

Reaction: 4-Methyl-2-(trifluoromethyl)pyridine → this compound

Rationale: Direct bromination of the pyridine ring is an electrophilic aromatic substitution. The directing effects of the existing substituents and the reaction conditions must be carefully controlled. Using a strong acid medium can protonate the pyridine nitrogen, further deactivating the ring, but also influencing the position of substitution.

Step-by-Step Methodology:

-

Preparation: To a stirred solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid (TFA), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (1.3 eq) portion-wise at room temperature under an inert argon atmosphere.[11]

-

Reaction: Stir the resulting mixture at room temperature for 18-24 hours.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully remove the TFA by distillation under reduced pressure.[11]

-

Extraction: Suspend the residue in a suitable organic solvent like tert-butyl methyl ether and filter to remove any solid byproducts.[11]

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the pure 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil.[11]

Section 6: Chemical Reactivity and Derivatization Potential

The primary utility of this compound in synthetic chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the efficient formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space.

Caption: Key derivatization pathways via palladium-catalyzed cross-coupling.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating method for C-C bond formation, a cornerstone reaction in modern drug discovery.[6]

Reaction: this compound + Arylboronic acid → 5-Aryl-4-methyl-2-(trifluoromethyl)pyridine

Rationale: The Suzuki reaction is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[6] A palladium catalyst, typically with a phosphine ligand, and a base are required to facilitate the catalytic cycle.

Step-by-Step Methodology:

-

Reagent Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[4]

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cooling & Quenching: Cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product via flash column chromatography on silica gel to obtain the desired biaryl product.

Section 7: Applications in Drug Discovery and Materials Science

The primary application of this compound is as a crucial intermediate in the synthesis of novel therapeutic agents.[5] Its scaffold is prevalent in molecules designed as:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted pyridine cores to target the ATP-binding site of kinases involved in cancer and inflammatory diseases.[7]

-

Agrochemicals: The trifluoromethylpyridine motif is also found in modern herbicides and pesticides, where the -CF₃ group contributes to potency and stability.[10]

-

Materials Science: The unique electronic properties imparted by the fluorinated pyridine ring make such compounds interesting for research into novel organic electronic devices and functional materials.[5]

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine (EVT-13289442) [evitachem.com]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound(1010422-51-1) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

The Trifluoromethylpyridine Moiety: A Keystone in Modern Drug Discovery and Agrochemicals - A Technical Guide to its Reactivity

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has emerged as a paramount strategy in the design of contemporary pharmaceuticals and agrochemicals.[1][2][3] This potent combination leverages the unique electronic properties of the CF₃ group to modulate the physicochemical and biological characteristics of the parent molecule.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, creating unique opportunities for synthetic diversification.[4] This guide provides an in-depth exploration of the reactivity of trifluoromethylpyridine derivatives, offering field-proven insights into key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. Detailed experimental protocols, mechanistic discussions, and quantitative data are presented to empower researchers in harnessing the full potential of this privileged structural motif.

The Electronic Influence of the Trifluoromethyl Group: The Engine of Reactivity

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property quantified by its Hammett constant (σₚ = 0.54), which is significantly higher than that of a hydrogen atom.[4] This potent inductive effect (-I) deactivates the pyridine ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack and facilitates various metal-catalyzed processes.[5][6] This activation is not uniform across the ring; the positions ortho and para to the CF₃ group experience the most significant electron deficiency, rendering them susceptible to nucleophilic attack. Furthermore, the CF₃ group can enhance the acidity of N-H protons in aminopyridines and influence the regioselectivity of metal-catalyzed C-H functionalization reactions. Understanding these fundamental electronic principles is critical for predicting and controlling the outcomes of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction class provides a direct and often high-yielding pathway to introduce a wide array of functional groups.

Mechanistic Rationale

The SNAr reaction on trifluoromethylpyridines typically proceeds through a stepwise addition-elimination mechanism, although concerted pathways have also been proposed for certain systems.[7][8] In the stepwise mechanism, a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing CF₃ group, particularly when positioned ortho or para to the site of attack, is instrumental in stabilizing this intermediate, thereby lowering the activation energy of the reaction. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

Diagram 1: General Mechanism of SNAr on a Trifluoromethylpyridine Derivative

A simplified representation of the SNAr mechanism.

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This protocol details the nucleophilic substitution of a nitro group with fluoride, a less common but effective SNAr transformation on an activated pyridine ring.[9][10]

Materials:

-

Methyl 3-nitropyridine-4-carboxylate

-

Cesium Fluoride (CsF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Pentane

-

Distilled Water

-

Nitrogen (N₂) atmosphere

Procedure:

-

To a dry flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 equiv) and cesium fluoride (5.0 equiv).

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 120 °C and stir for 90 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 EtOAc/pentane eluent system.

-

Upon completion, cool the reaction to room temperature and add distilled water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (4:1 EtOAc/pentane) to yield the desired methyl 3-fluoropyridine-4-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and trifluoromethylpyridines are excellent substrates for these transformations. The presence of a halogen on the ring provides a handle for a variety of coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Regioselective Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine

This protocol demonstrates the selective mono-arylation at the C2 position, a common challenge in polyhalogenated systems. The regioselectivity is influenced by the electronic activation from the adjacent CF₃ group and the pyridine nitrogen.[11]

Materials:

-

2,5-Dibromo-3-(trifluoromethyl)pyridine

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen (N₂) atmosphere

Procedure:

-

In a reaction vessel, combine 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add Pd(dppf)Cl₂ (3 mol%).

-

Degas the vessel and backfill with nitrogen.

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 2-phenyl-5-bromo-3-(trifluoromethyl)pyridine.

| Coupling Partner | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-Phenyl-5-bromo-3-(trifluoromethyl)pyridine | 85 | [2] |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-bromo-3-(trifluoromethyl)pyridine | 92 | [2] |

| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-5-bromo-3-(trifluoromethyl)pyridine | 78 | [2] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Protocol: General Procedure for Sonogashira Coupling of a Halotrifluoromethylpyridine

Materials:

-

Halotrifluoromethylpyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine)

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., THF or DMF)

-

Nitrogen (N₂) atmosphere

Procedure:

-

To a dry flask under nitrogen, add the halotrifluoromethylpyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

-

Add the anhydrous solvent and triethylamine.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

| Aryl Halide | Alkyne | Yield (%) | Reference |

| 2-Bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | 92 | [12] |

| 2-Iodo-4-(trifluoromethyl)pyridine | 1-Hexyne | 85 | [12] |

| 3-Bromo-5-(trifluoromethyl)pyridine | Trimethylsilylacetylene | 88 | [12] |

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds by coupling an amine with an aryl halide.

Protocol: General Procedure for Buchwald-Hartwig Amination of a Halotrifluoromethylpyridine

Materials:

-

Halotrifluoromethylpyridine

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Nitrogen (N₂) atmosphere

Procedure:

-

In a glovebox or under a nitrogen atmosphere, charge a reaction vessel with the palladium precatalyst and the phosphine ligand.

-

Add the halotrifluoromethylpyridine, the amine, and the base.

-

Add the anhydrous solvent.

-

Seal the vessel and heat to the desired temperature (typically 80-110 °C).

-

After the reaction is complete, cool to room temperature, dilute with a suitable solvent, and filter.

-

Concentrate the filtrate and purify the crude product by chromatography.

| Aryl Halide | Amine | Ligand | Yield (%) | Reference |

| 2-Chloro-4-(trifluoromethyl)pyridine | Morpholine | XPhos | 95 | [7] |

| 3-Bromo-5-(trifluoromethyl)pyridine | Aniline | SPhos | 89 | [7] |

| 2-Chloro-6-(trifluoromethyl)pyridine | n-Butylamine | RuPhos | 91 | [13] |

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a highly attractive strategy, avoiding the need for pre-functionalized starting materials. The electronic properties of trifluoromethylpyridines play a key role in directing these transformations.

Minisci Reaction: A Radical Approach to Alkylation

The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle. Trifluoromethylpyridines are excellent substrates for this reaction.

Diagram 3: Simplified Minisci Reaction Mechanism

Generation of a radical and its addition to a protonated trifluoromethylpyridine.

Protocol: Minisci-type Decarboxylative Alkylation

This protocol describes a general method for the C-4 alkylation of pyridines.[14]

Materials:

-

Substituted Pyridine

-

Carboxylic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloroethane (DCE)

-

Water

Procedure:

-

To a reaction tube, add the pyridine derivative (1.0 equiv), carboxylic acid (2.0 equiv), silver nitrate (20 mol%), and ammonium persulfate (2.0 equiv).

-

Add a 1:1 mixture of dichloroethane and water.

-

Stir the biphasic mixture at 50 °C for 2 hours.

-

Monitor the reaction for the formation of the alkylated pyridine.

-

Upon completion, dilute with dichloromethane and proceed with aqueous workup.

-

The crude product can then be purified.

| Pyridine Substrate | Radical Source | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)pyridine | Cyclohexanecarboxylic acid | 2-Cyclohexyl-4-(trifluoromethyl)pyridine | 75 | |

| 3-(Trifluoromethyl)pyridine | Pivalic acid | 2-tert-Butyl-5-(trifluoromethyl)pyridine | 68 |

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating trifluoromethyl radicals from readily available sources.

Protocol: General Procedure for Photoredox Trifluoromethylation

Materials:

-

Trifluoromethylpyridine derivative

-

Trifluoromethyl source (e.g., CF₃SO₂Cl, Langlois' reagent)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Solvent (e.g., DMF, MeCN)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

In a reaction vessel, dissolve the trifluoromethylpyridine derivative and the trifluoromethyl source in the chosen solvent.

-

Add the photocatalyst.

-

Degas the solution by sparging with an inert gas (e.g., nitrogen or argon).

-

Irradiate the reaction mixture with a visible light source at room temperature.

-

Monitor the reaction by TLC, GC-MS, or ¹⁹F NMR.

-

Upon completion, perform a standard aqueous workup and purify by column chromatography.

| Substrate | CF₃ Source | Photocatalyst | Yield (%) | Reference |

| 4-Phenylpyridine | CF₃SO₂Cl | Ru(bpy)₃Cl₂ | 85 | |

| 2-Methyl-6-phenylpyridine | Langlois' reagent | Ir(ppy)₃ | 72 | [1] |

| Quinoline | Togni's reagent | Eosin Y | 65 |

Conclusion

Trifluoromethylpyridine derivatives represent a class of compounds with immense value in the life sciences. Their unique reactivity, governed by the powerful electronic effects of the trifluoromethyl group, provides a rich platform for synthetic innovation. The methodologies outlined in this guide—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and direct C-H functionalization—offer robust and versatile tools for the construction of novel molecular architectures. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the strategic functionalization of the trifluoromethylpyridine scaffold will undoubtedly remain a key enabler of discovery.

References

- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Storage and Handling of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecule: Physicochemical Properties and Inherent Risks

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its utility stems from the unique combination of its functional groups: the pyridine core, a common scaffold in pharmaceuticals; the reactive bromine atom, which allows for further synthetic modifications; the methyl group; and the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules.[1][2] However, these same features necessitate a thorough understanding of its potential hazards.

Inferred Hazard Classifications:

-

Eye Irritation: Expected to cause serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][6]

The trifluoromethyl group and the bromine atom contribute to the compound's reactivity and potential for biological effects, underscoring the importance of minimizing direct exposure.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, with data inferred from closely related analogs where necessary.

| Property | Value | Source/Rationale |

| Molecular Formula | C₇H₅BrF₃N | [7] |

| Molecular Weight | 240.02 g/mol | [7] |

| Appearance | Likely a solid or liquid | Based on analogs |

| Storage Temperature | 2-8°C is recommended for similar compounds | [8] |

The Cornerstone of Safety: Proper Storage Protocols

The long-term stability and safety of this compound are contingent upon strict adherence to appropriate storage conditions. The primary goals are to prevent degradation, maintain purity, and mitigate the risks of accidental exposure or reaction.

Temperature and Environmental Control

Store in a cool, dry, well-ventilated area. [3][6] A recommended temperature range, based on similar compounds, is 2-8°C.[8]

-

Causality: Lower temperatures slow down potential decomposition pathways, preserving the compound's integrity over time. A dry environment is crucial as moisture can react with halogenated compounds, potentially leading to hydrolysis and the formation of hazardous byproducts. Proper ventilation is a critical engineering control that prevents the accumulation of any potential vapors, minimizing inhalation exposure risks.

Container and Inert Atmosphere

Keep containers tightly sealed in their original packaging. [3][6] For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).

-

Causality: Tightly sealed containers prevent the ingress of moisture and air, which can degrade the compound. An inert atmosphere is particularly important for reactive compounds as it displaces oxygen, mitigating the risk of slow oxidation over time.

Segregation and Incompatibility

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Causality: Halogenated pyridines can react exothermically with strong oxidizing agents. The basic nitrogen atom in the pyridine ring will react with strong acids. While generally stable, prolonged contact with strong bases could potentially lead to degradation or unwanted reactions.

The Operator's Shield: Safe Handling Procedures

Direct contact with this compound must be avoided through a combination of engineering controls, personal protective equipment (PPE), and meticulous work practices.

Engineering Controls: The First Line of Defense

All handling of this compound should be conducted in a certified chemical fume hood. [9]

-

Causality: A chemical fume hood provides a physical barrier and continuous airflow to capture and exhaust any vapors or dusts that may be generated, protecting the user from inhalation exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[11] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Body Protection: A lab coat must be worn and fully fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.[4]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be strongly discouraged), a properly fitted respirator with an appropriate cartridge for organic vapors is necessary.[11]

Reactivity and Incompatibilities: A Chemist's Guide to Safe Synthesis

Understanding the reactivity of this compound is paramount for its effective and safe use in synthesis. The bromine atom at the 5-position is a key site for nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate.[1]

Key Reaction Considerations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group is amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can activate the ring towards nucleophilic aromatic substitution, although this may require forcing conditions.

Known Incompatibilities to Avoid:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Acids: Will protonate the pyridine nitrogen in a potentially exothermic reaction.

-

Strong Bases: May promote decomposition or unwanted side reactions.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency response plan is critical.

Spill Management

-

Minor Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][4]

-

Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team immediately.

-

Prevent entry into the affected area.

-

Exposure Protocols

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

End-of-Life Cycle: Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9]

Disposal Workflow:

-

Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

-

Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.

Visualization of Key Protocols

Decision Tree for Storage

Caption: Decision workflow for the appropriate storage of this compound.

Handling Workflow in a Chemical Fume Hood

Caption: Step-by-step workflow for the safe handling of this compound.

References

- 1. Buy 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine (EVT-13289442) [evitachem.com]